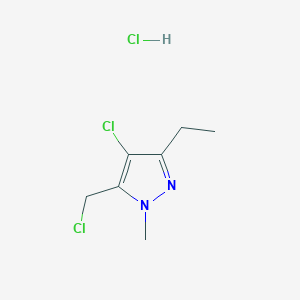![molecular formula C10H18O3 B2699469 [(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol CAS No. 2209096-66-0](/img/structure/B2699469.png)
[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol” is a chemical compound. Its unique structure and properties make it suitable for various applications, including drug development, organic synthesis, and catalysis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific synthesis methods for this compound. However, there are general methods for synthesizing bicyclic compounds. For instance, the synthesis of bicyclo[3.1.0]hexanes involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes2.Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI (IUPAC International Chemical Identifier) and its molecular weight. However, I couldn’t find the specific InChI for “[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol”.Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol”. However, the reactions of bicyclic compounds can be quite diverse, depending on their functional groups and the conditions under which they are reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods, including spectroscopic techniques. However, I couldn’t find specific physical and chemical properties for “[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol”.Aplicaciones Científicas De Investigación
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : The compounds synthesized from (-)-cis-myrtanic and (-)-myrtenic acids, which are similar to the compound you mentioned, have been found to possess moderate antimicrobial activity .
- Method : The synthesis of these compounds was performed from (-)-cis-myrtanic and (-)-myrtenic acids. The compounds obtained were characterized using 1H- and 13C-NMR, IR, and high-resolution mass spectrometry .
- Results : Despite the presence of quaternary ammonium moiety, both compounds had moderate antimicrobial activity with a MIC of 128 µg/mL on S. aureus and 512 µg/mL on E. coli. The antifungal activity was low on Candida isolates, while also comparable with conventional antimycotic (Fluconazole) on filamentous fungi .
-
Synthesis of Bicyclo[3.1.0]hexanes
- Field : Organic Chemistry
- Application : The synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
- Method : Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
- Results : The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Unfortunately, I couldn’t find specific safety and hazard information for “[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol”.
Direcciones Futuras
The future directions for research on a compound like “[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol” could include further exploration of its synthesis methods, its potential applications in drug development or organic synthesis, and a detailed study of its physical and chemical properties.
Propiedades
IUPAC Name |
[(1S,5S)-6,6-dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-12-10(13-2)5-8-3-7(6-11)4-9(8)10/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCXWBKZQWSXMD-NPPUSCPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2C1CC(C2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(C[C@H]2[C@@H]1CC(C2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

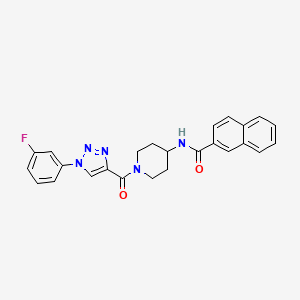
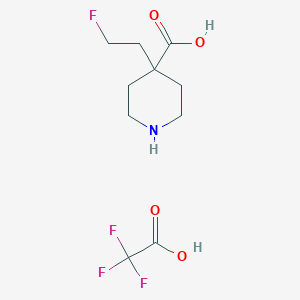
![N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2699389.png)
![6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2699391.png)
![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2699394.png)
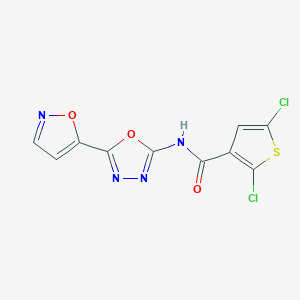
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2699398.png)
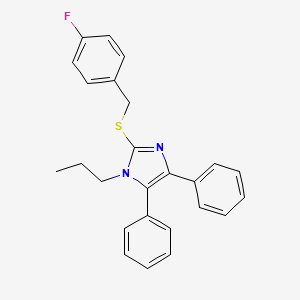
![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2699401.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide](/img/structure/B2699402.png)
![N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2699404.png)
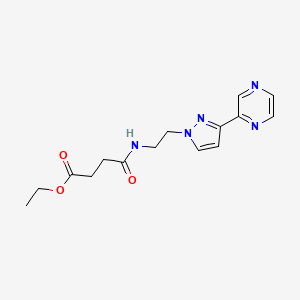
![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699408.png)
